4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide
Description
Properties
CAS No. |
577960-44-2 |
|---|---|
Molecular Formula |
C24H21N3O2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
4-methoxy-N-(2-methyl-3-phenyl-3H-1,5-benzodiazepin-4-yl)benzamide |
InChI |
InChI=1S/C24H21N3O2/c1-16-22(17-8-4-3-5-9-17)23(26-21-11-7-6-10-20(21)25-16)27-24(28)18-12-14-19(29-2)15-13-18/h3-15,22H,1-2H3,(H,26,27,28) |
InChI Key |
VLTZBEWXHYYNJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C(C1C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Ketones
The reaction of o-phenylenediamine (OPDA) with α,β-unsaturated ketones or β-haloketones is a well-established method. For example, H-MCM-22 zeolite catalyzes the condensation of OPDA and ketones in acetonitrile at room temperature, achieving yields of 85–92% within 1–3 hours. This method is advantageous due to its mild conditions and avoidance of harsh acids.
-
Combine OPDA (1 mmol), ketone (2.5 mmol), and H-MCM-22 (100 mg) in acetonitrile (4 mL).
-
Stir at room temperature until reaction completion (monitored via TLC).
-
Filter the catalyst, concentrate the mixture, and purify via silica gel chromatography.
Hexamethylenetetramine-Mediated Cyclization
An alternative approach involves haloacetamidophenyl ketones reacting with hexamethylenetetramine (HMTA) under ammonia saturation. For instance, 2-chloroacetamido-5-chlorobenzophenone reacts with HMTA in ethanol at reflux to form the benzodiazepine core in 70–75% yield. This method requires precise control of ammonia flow and temperature to minimize side reactions.
-
Solvent: Ethanol or toluene
-
Temperature: Reflux (78–110°C)
-
Catalyst: Ammonia gas
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
Purification and Characterization
Final purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Characterization relies on:
-
NMR : Distinct signals for methoxy (δ 3.8–4.0 ppm) and benzamide carbonyl (δ 165–168 ppm).
-
HPLC : Purity >95% using C18 columns (acetonitrile/water gradient).
Challenges and Mitigation Strategies
-
Regioselectivity : Competing reactions at N1 and N4 positions are minimized using bulky bases (e.g., DIPEA).
-
Byproduct Formation : Excess acyl chloride (>1.2 equiv) leads to bis-acylated products; stoichiometric control is critical.
-
Catalyst Recovery : H-MCM-22 can be reused 3–4 times without significant activity loss .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide involves its interaction with specific molecular targets, primarily within the central nervous system. The compound is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The exact molecular pathways involved are still under investigation, but it is known to affect neurotransmitter release and neuronal excitability.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. Core Heterocyclic Systems
- 1,5-Benzodiazepine vs. Pyridine/Thienopyrimidine Systems: The target compound’s 1,5-benzodiazepine core distinguishes it from analogs like 4-methoxy-N-(pyridin-2-yl)benzamide () and 4-methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide ().
B. Substituent Modifications
- Methoxy Group :
The para-methoxy group on the benzamide moiety is a common feature in analogs such as 4-methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide (). This group enhances solubility and influences hydrogen-bonding interactions. - Trifluoromethyl vs. Methyl Groups :
Substitution with a trifluoromethyl group (e.g., in and ) increases electronegativity and metabolic stability compared to the methyl group in the target compound.
C. Functional Group Variations
- Amide vs. Hydrazide Derivatives :
Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () replace the amide group with a hydrazide, altering tautomerism and metal-binding capabilities.
B. Spectroscopic Characterization
- NMR and IR Profiles :
The methoxy group in the target compound would show a singlet at ~3.9 ppm in ¹H NMR (cf. 3.9 ppm in ) and a C-O stretch at ~1240–1255 cm⁻¹ in IR (). - X-ray Crystallography :
Structural analogs like 4-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () and the compound in were confirmed via X-ray diffraction, revealing dihedral angles (e.g., 74.97° in ) critical for packing and stability.
A. Antimicrobial Potential
- Thieno[2,3-d]pyrimidin-2-yl benzamide derivatives () exhibit broad-spectrum antibacterial and antifungal activities, suggesting that the target compound’s benzodiazepine core could similarly interact with microbial enzymes or membranes.
B. Hydrogen Bonding and Crystal Packing
- The trifluoromethyl-substituted benzamide in forms ladder-type networks via N–H⋯O and C–H⋯F interactions, enhancing stability. The target compound’s methyl and phenyl groups may favor hydrophobic interactions instead.
Comparative Data Table
Biological Activity
4-methoxy-N-(4-methyl-3-phenyl-3H-1,5-benzodiazepin-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 383.4 g/mol
- CAS Number : 903428-38-6
Research indicates that this compound exhibits several pharmacological effects:
- GABA Receptor Modulation : As a benzodiazepine derivative, it likely interacts with GABA receptors, enhancing the inhibitory neurotransmission in the central nervous system (CNS). This interaction can lead to anxiolytic and sedative effects.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties. It has been shown to inhibit cell proliferation in various cancer cell lines, indicating potential as an anticancer agent.
Anticancer Studies
A study evaluated the effects of this compound on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-468 (Breast Cancer) | 5.67 ± 0.57 | Induced apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 10.25 ± 2.5 | Inhibition of VEGF signaling |
| Huh7 (Liver Cancer) | 3.4 | Targeted inhibition of specific kinases |
These findings suggest that the compound may selectively inhibit cancer cell growth while sparing normal cells, which is crucial for developing safer therapeutic agents.
Neuropharmacological Studies
In neuropharmacological assessments, the compound demonstrated significant anxiolytic effects in animal models. A study reported that:
- Behavioral Tests : In elevated plus maze tests, animals treated with the compound showed increased time spent in open arms, indicating reduced anxiety levels.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the benzamide moiety have been explored to enhance its potency and selectivity for target receptors.
Q & A
Q. What strategies improve selectivity and reduce toxicity in preclinical development?
- Methodological Answer :
- Counter-Screening : Test against 44 GPCRs, ion channels, and transporters (Eurofins Cerep panel) to identify promiscuity .
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and UPLC-QTOF-MS to detect reactive intermediates .
- Proteomics : SILAC-based quantification in primary neurons to map pathway-specific effects (e.g., apoptosis vs. synaptic plasticity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
